molecular formula C25H29Cl3N2 B3026256 1-[(4-Chlorophenyl)phenylmethyl]-4-[(3-methylphenyl)methyl]-piperazine-2,2,3,3,5,5,6,6-d8,dihydrochloride

1-[(4-Chlorophenyl)phenylmethyl]-4-[(3-methylphenyl)methyl]-piperazine-2,2,3,3,5,5,6,6-d8,dihydrochloride

Cat. No.: B3026256
M. Wt: 471.9 g/mol
InChI Key: VCTHNOIYJIXQLV-BKZZWKCXSA-N
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Description

Meclizine-d8 (hydrochloride) is a deuterated form of meclizine hydrochloride, a first-generation antihistamine. It is primarily used as an internal standard for the quantification of meclizine by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). Meclizine itself is a histamine H1 receptor antagonist used to treat nausea, vomiting, and dizziness associated with motion sickness and vertigo .

Mechanism of Action

Mode of Action

Based on its structure, it may interact with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and van der waals forces . The exact mode of action would depend on the specific target and the biochemical environment.

Biochemical Pathways

Compounds of similar structure often affect pathways related to signal transduction, enzymatic reactions, or ion channel regulation . The exact pathways would depend on the compound’s specific targets.

Pharmacokinetics

Factors such as the compound’s size, charge, lipophilicity, and the presence of functional groups can influence its pharmacokinetic properties .

Result of Action

The molecular and cellular effects of the compound’s action are not specified in the search results. These effects would depend on the compound’s specific targets and mode of action. They could range from changes in cellular signaling, alterations in gene expression, or modifications of cellular metabolism .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability . For example, extreme pH or temperature conditions could affect the compound’s structure and hence its interaction with its targets. Similarly, the presence of other molecules could lead to competitive or non-competitive inhibition of the compound’s action.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of meclizine-d8 (hydrochloride) involves the incorporation of deuterium atoms into the meclizine molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process often involves the use of deuterated reagents and solvents to ensure the incorporation of deuterium at specific positions in the molecule .

Industrial Production Methods

Industrial production of meclizine-d8 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and consistency of the final product. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy is common to verify the incorporation of deuterium and the overall quality of the compound .

Chemical Reactions Analysis

Types of Reactions

Meclizine-d8 (hydrochloride) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of meclizine-d8 (hydrochloride) can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .

Comparison with Similar Compounds

Meclizine-d8 (hydrochloride) is chemically similar to other piperazine-class antihistamines, such as:

Uniqueness

The uniqueness of meclizine-d8 (hydrochloride) lies in its deuterated form, which provides enhanced stability and allows for precise quantification in analytical studies. This makes it a valuable tool in pharmacokinetic and pharmacodynamic research .

Properties

IUPAC Name

1-[(4-chlorophenyl)-phenylmethyl]-2,2,3,3,5,5,6,6-octadeuterio-4-[(3-methylphenyl)methyl]piperazine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27ClN2.2ClH/c1-20-6-5-7-21(18-20)19-27-14-16-28(17-15-27)25(22-8-3-2-4-9-22)23-10-12-24(26)13-11-23;;/h2-13,18,25H,14-17,19H2,1H3;2*1H/i14D2,15D2,16D2,17D2;;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCTHNOIYJIXQLV-BKZZWKCXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=C(C=C4)Cl.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(N(C(C(N1CC2=CC=CC(=C2)C)([2H])[2H])([2H])[2H])C(C3=CC=CC=C3)C4=CC=C(C=C4)Cl)([2H])[2H])[2H].Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29Cl3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(4-Chlorophenyl)phenylmethyl]-4-[(3-methylphenyl)methyl]-piperazine-2,2,3,3,5,5,6,6-d8,dihydrochloride
Reactant of Route 2
Reactant of Route 2
1-[(4-Chlorophenyl)phenylmethyl]-4-[(3-methylphenyl)methyl]-piperazine-2,2,3,3,5,5,6,6-d8,dihydrochloride
Reactant of Route 3
Reactant of Route 3
1-[(4-Chlorophenyl)phenylmethyl]-4-[(3-methylphenyl)methyl]-piperazine-2,2,3,3,5,5,6,6-d8,dihydrochloride
Reactant of Route 4
Reactant of Route 4
1-[(4-Chlorophenyl)phenylmethyl]-4-[(3-methylphenyl)methyl]-piperazine-2,2,3,3,5,5,6,6-d8,dihydrochloride
Reactant of Route 5
Reactant of Route 5
1-[(4-Chlorophenyl)phenylmethyl]-4-[(3-methylphenyl)methyl]-piperazine-2,2,3,3,5,5,6,6-d8,dihydrochloride
Reactant of Route 6
Reactant of Route 6
1-[(4-Chlorophenyl)phenylmethyl]-4-[(3-methylphenyl)methyl]-piperazine-2,2,3,3,5,5,6,6-d8,dihydrochloride

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